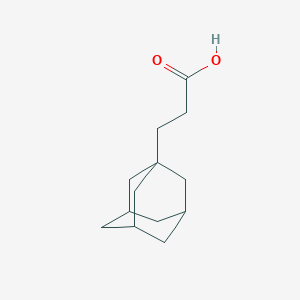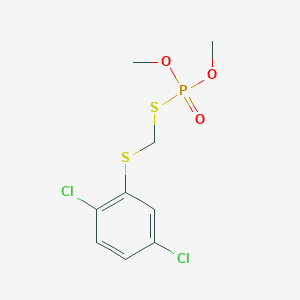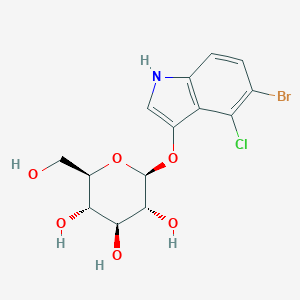
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzodiazepines and has been found to possess a wide range of pharmacological properties.
Applications De Recherche Scientifique
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been found to have potential as an antidepressant, antipsychotic, and antitumor agent. Additionally, it has been studied for its potential as a drug for the treatment of drug addiction and withdrawal symptoms.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine enhances the inhibitory effects of GABA, leading to its pharmacological effects.
Effets Biochimiques Et Physiologiques
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been found to have several biochemical and physiological effects. It has been found to decrease neuronal excitability, increase the threshold for convulsions, and decrease muscle tone. It has also been found to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, which makes it useful for studying the GABA-A receptor. Additionally, it has been extensively studied, which means that there is a wealth of data available on its pharmacological properties. However, one of the limitations is that it has a complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One direction is to study its potential as an antidepressant and antipsychotic agent. Another direction is to study its potential as a drug for the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for the development of new derivatives of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine with improved pharmacological properties. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, and has potential as an antidepressant, antipsychotic, and antitumor agent. Its mechanism of action involves binding to the GABA-A receptor, which enhances the inhibitory effects of GABA. While it has several advantages for lab experiments, such as a well-defined mechanism of action, it also has limitations, such as a complex synthesis method and low solubility in water. There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, including the development of new derivatives and synthesis methods, and the study of its potential as an antidepressant and antipsychotic agent.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The final step involves the introduction of a chloro group at the 2-position of the benzodiazepine ring.
Propriétés
Numéro CAS |
17617-11-7 |
|---|---|
Nom du produit |
2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Formule moléculaire |
C18H19ClN2 |
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
2-chloro-5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN2/c1-20-10-11-21-9-8-13-4-2-3-5-15(13)18(21)16-12-14(19)6-7-17(16)20/h2-7,12,18H,8-11H2,1H3 |
Clé InChI |
VJIOOEKUNBUDGM-UHFFFAOYSA-N |
SMILES |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
SMILES canonique |
CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Autres numéros CAS |
47124-18-5 48187-65-1 |
Pictogrammes |
Irritant |
Synonymes |
2-Chloro-5,6,7,9,10,14b-hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
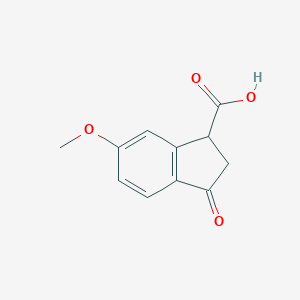
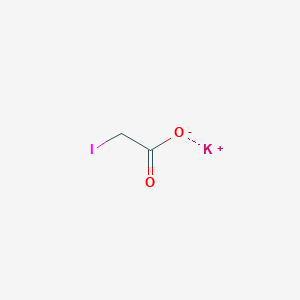
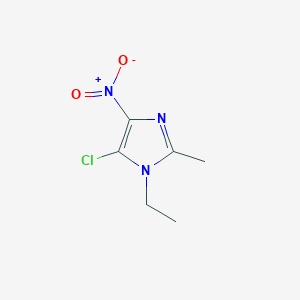
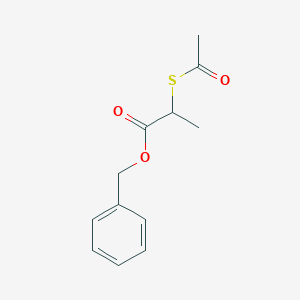
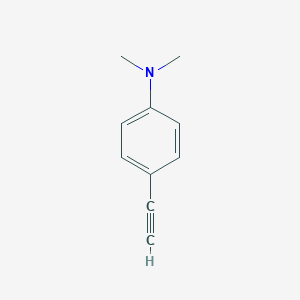
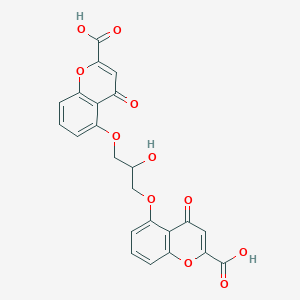

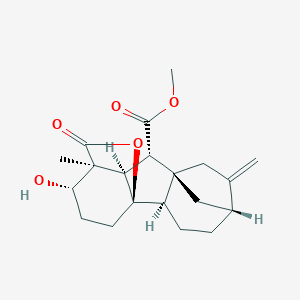
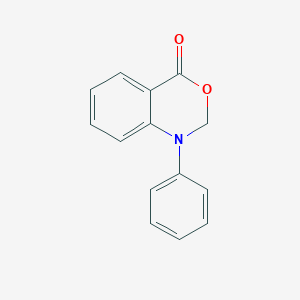
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
